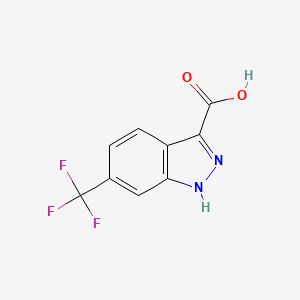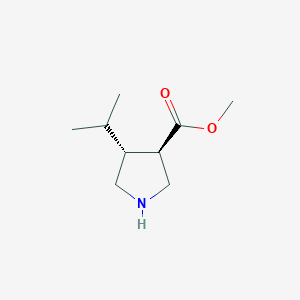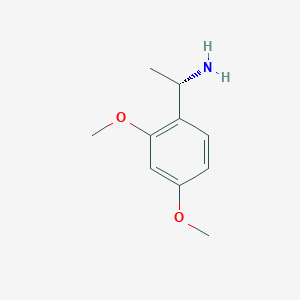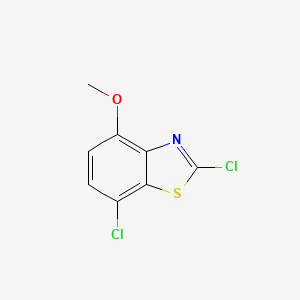
2,7-Dichloro-4-methoxy-benzothiazole
Overview
Description
“2,7-Dichloro-4-methoxy-benzothiazole” is a chemical compound with the molecular formula C8H5Cl2NOS . It has a molecular weight of 234.11 . This compound is not intended for human or veterinary use and is primarily used for research purposes.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2,7-Dichloro-4-methoxy-benzothiazole”, involves various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Molecular Structure Analysis
The InChI code for “2,7-Dichloro-4-methoxy-benzothiazole” is 1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.
Chemical Reactions Analysis
Benzothiazole derivatives, including “2,7-Dichloro-4-methoxy-benzothiazole”, have been shown to have antimicrobial activity and can also be used as luminescing biosensors . They have been used in the design of a wide variety of aromatic azoles .
Physical And Chemical Properties Analysis
“2,7-Dichloro-4-methoxy-benzothiazole” is a solid compound .
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including 2,7-Dichloro-4-methoxy-benzothiazole, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial Agents
Benzothiazole derivatives have shown significant antibacterial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . The structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been reported by various research groups .
DNA Gyrase Inhibitors
Benzothiazole derivatives, including 2,7-Dichloro-4-methoxy-benzothiazole, have been evaluated for their antibacterial activity as DNA gyrase inhibitors . The SAR study emphasized that the substitution of 4-chloro, 4-methoxy, and 6-nitro groups on the benzothiazole moiety enhanced their antibacterial activity .
Tyrosine Kinase Inhibitors
Benzothiazole derivatives have also been studied for their inhibitory activity against tyrosine kinase . Docking studies revealed that these compounds formed complexes with the targeted enzyme, suggesting their potential as tyrosine kinase inhibitors .
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which 2,7-dichloro-4-methoxy-benzothiazole belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant biological effects.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes . The substitution of nitro and methoxy groups at the 4th position of the phenyl ring has been reported to improve the antibacterial action .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways by inhibiting key enzymes . The downstream effects of these inhibitions can lead to various biological effects, including antibacterial activity .
Result of Action
Benzothiazole derivatives have been reported to have antibacterial activity .
Future Directions
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that “2,7-Dichloro-4-methoxy-benzothiazole” and similar compounds could have potential applications in the development of new drugs and materials .
properties
IUPAC Name |
2,7-dichloro-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCUZHHYCQCYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)
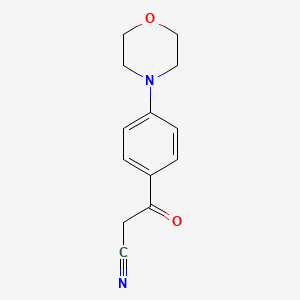
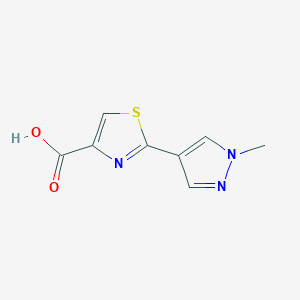
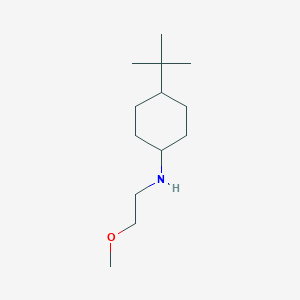
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)


![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)

